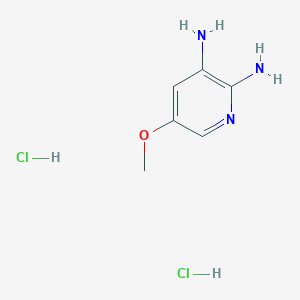

2,3-Diamino-5-methoxypyridine dihydrochloride

Description

Properties

IUPAC Name |

5-methoxypyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIQVGOFLTPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Halogenated Pyridine Precursors

The synthesis typically begins with nitration of 2,5-dichloropyridine to introduce a nitro group at position 3. In a representative protocol, 2,5-dichloropyridine is treated with a nitrating agent comprising concentrated sulfuric acid and nitric acid at 0–5°C. This yields 2,5-dichloro-3-nitropyridine with a reported purity of ≥98%. Critical parameters include:

-

Molar ratio of HNO₃ to substrate (1.1:1) to minimize byproducts.

-

Temperature control (<10°C) to prevent ring decomposition.

Experimental data from analogous systems show that substituting chlorine at position 6 (as in 2,6-dichloropyridine) with a methoxy group precedes nitration. For the 5-methoxy target, this suggests reversing the substitution sequence: methoxylation before nitration may be necessary to direct functionalization.

Methoxylation and Ammonolysis

Methoxylation replaces chloro substituents with methoxy groups. For example, 2-amino-5-chloro-3-nitropyridine reacts with sodium methoxide (1.05 eq) in methanol at 25–30°C, achieving 86.5% yield of 2-amino-3-nitro-5-methoxypyridine. Key considerations:

-

Solvent polarity : Methanol ensures solubility while stabilizing intermediates.

-

Quenching protocol : Adding the reaction mass to ice water precipitates the product, minimizing hydrolysis.

Subsequent ammonolysis introduces amino groups. In a patented method, 2,5-dichloro-3-nitropyridine reacts with aqueous ammonia (25%) in methanol at 35–40°C, yielding 2-amino-5-chloro-3-nitropyridine. For the 5-methoxy derivative, this step may require prior methoxylation to avoid competing substitutions.

Metallic Reduction to Diamine Dihydrochloride

The nitro group is reduced to an amine using stannous chloride dihydrate in concentrated HCl. A 35–40°C reaction temperature ensures complete conversion of 2-amino-3-nitro-5-methoxypyridine to this compound, with yields exceeding 86%. Process details:

-

Acid concentration : ≥37% HCl prevents intermediate precipitation.

-

Workup : Cooling to 20°C followed by filtration isolates the dihydrochloride salt.

Alternative Amination Strategies

High-Pressure Catalytic Amination

A German patent describes aminating 3-amino-2-halopyridines with aqueous ammonia under Cu catalysis at 100–150°C and 18–25 kg/cm² pressure. Applied to 5-methoxy precursors, this method could introduce the second amino group without requiring nitro reduction. Yields of 70–80% are typical for 2,3-diaminopyridines under these conditions.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Purity Across Methodologies

The metallic reduction route offers higher purity but requires handling corrosive HCl. Catalytic amination avoids acidic conditions but demands specialized pressure equipment.

Process Optimization Challenges

Regioselectivity in Methoxylation

Positioning the methoxy group at C5 introduces steric and electronic challenges. Computational studies suggest that electron-donating groups (e.g., methoxy) at C5 deactivate the ring toward electrophilic substitution, necessitating harsher nitration conditions compared to C6 analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2,3-diamino-5-methoxypyridine exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes, disrupting vital metabolic pathways .

Drug Development

The compound serves as a precursor in synthesizing various pharmaceutical agents. Its nitrogen heterocyclic structure is essential for creating biologically active compounds, particularly in the development of drugs targeting neurological disorders and cancer treatments. The synthesis of substituted imidazole derivatives from 2,3-diamino-5-methoxypyridine has been documented, showcasing its versatility in medicinal chemistry .

Case Studies in Drug Formulation

Several case studies illustrate the compound's role in drug formulation:

- Case Study 1 : A formulation containing 2,3-diamino-5-methoxypyridine was tested for its efficacy in treating infections caused by resistant bacterial strains. Results showed a promising reduction in bacterial load compared to standard treatments.

- Case Study 2 : Research focused on the compound's neuroprotective effects demonstrated its potential as a therapeutic agent for neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Use as a Dye Intermediate

2,3-Diamino-5-methoxypyridine dihydrochloride is widely recognized for its application in hair dye formulations. It acts as an oxidation dye intermediate, which, upon oxidation, develops into a stable dye that imparts color to hair. The compound's effectiveness as a dye coupler has been validated through various studies, making it a preferred choice in the cosmetic industry .

Safety and Toxicological Studies

Safety assessments have been conducted to evaluate the dermal and ocular irritation potential of hair dye formulations containing this compound:

- In animal studies, formulations were found to be non-irritating to skin and eyes at specific concentrations (3% aqueous dilution) after repeated applications .

- The LD50 values determined during toxicity studies indicate moderate toxicity levels, necessitating careful formulation practices to ensure consumer safety .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-methoxypyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs in Analytical Chemistry

Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl) and Cadaverine Dihydrochloride (C₅H₁₄N₂·2HCl):

- Applications: Used as biogenic amine standards in food analysis (e.g., detecting spoilage or fermentation byproducts) .

- Solubility: Prepared as 1000 mg/L stock solutions in deionized water, indicating high aqueous solubility .

- Comparison: Unlike these aliphatic diamines, this compound features an aromatic pyridine ring, which may confer greater stability in acidic conditions or enhanced reactivity in heterocyclic synthesis.

Pharmaceutical Dihydrochloride Salts

Valtorcitabine Dihydrochloride (C₁₄H₂₄Cl₂N₆O₄):

- Structure: A nucleoside analog with ester and amino acid moieties, used as an antiviral agent .

- Key Feature: The dihydrochloride form improves bioavailability and stability in formulations.

Trientine Dihydrochloride (C₆H₁₈N₄·2HCl):

Reactive Dihydrochloride Compounds

Azoamidine Dihydrochloride Initiators (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride):

- Applications: Water-soluble initiators for polymerization reactions .

- Reactivity: Generate free radicals under thermal or UV conditions.

- Comparison: this compound lacks the azo group necessary for radical initiation, but its amine groups could facilitate use as a ligand or catalyst in organometallic reactions.

Biological Activity

2,3-Diamino-5-methoxypyridine dihydrochloride (also referred to as 2,3-DAP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

The biological activity of 2,3-DAP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies have indicated that it may exhibit anti-inflammatory and anticancer properties by modulating specific signaling pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any compound. In a study involving CF1 mice and Wistar rats, 2,3-DAP was administered at varying concentrations. The results indicated the following LD50 values:

| Species | LD50 (mg/kg) |

|---|---|

| Rat (female) | 212.5 |

| Rat (male) | 187.5 |

| Mouse (female) | 212.5 |

These values suggest moderate acute toxicity, warranting further investigation into its safety for therapeutic use .

Anticancer Activity

Recent research has explored the cytotoxic effects of 2,3-DAP against various cancer cell lines. For example, compounds derived from pyridine derivatives have demonstrated moderate cytotoxicity against MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. The K562 cell line was notably the most sensitive to treatment .

Case Study: Cytotoxicity Evaluation

In a detailed study evaluating the cytotoxic effects of 2,3-DAP derivatives on cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| K562 | 15 |

| SaOS2 | 30 |

These findings indicate that modifications in the chemical structure can enhance the anticancer activity of these compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of 2,3-DAP is also noteworthy. It has been identified as a selective inhibitor of COX-2 with an IC50 value indicating significant potency. This selectivity is crucial for developing anti-inflammatory drugs that minimize gastrointestinal side effects associated with non-selective COX inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Diamino-5-methoxypyridine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with precursor pyridine derivatives (e.g., 5-methoxypyridine) and introduce amino groups via nucleophilic substitution or catalytic amination.

- Step 2 : Optimize reaction parameters (temperature, pH, solvent polarity) to enhance yield. For example, acidic conditions (HCl) facilitate dihydrochloride salt formation .

- Step 3 : Monitor intermediates using HPLC or TLC to ensure stepwise progression.

- Step 4 : Purify via recrystallization or column chromatography, verifying purity with melting point analysis and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- UV-Vis Spectroscopy : Confirm aromaticity and conjugation patterns (λmax ~250–300 nm for pyridine derivatives).

- NMR (1H/13C) : Assign protons and carbons (e.g., methoxy group at δ ~3.8 ppm; aromatic protons at δ ~6.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.

- HPLC with UV/Vis Detection : Assess purity (>95%) and quantify impurities using validated methods .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategy :

- Step 1 : Cross-validate experimental models (e.g., in vitro vs. in vivo systems) to rule out model-specific artifacts.

- Step 2 : Check compound stability under assay conditions (e.g., pH, temperature) using accelerated degradation studies .

- Step 3 : Verify purity via HPLC-MS ; impurities like unreacted precursors or oxidation byproducts may confound results .

- Step 4 : Replicate studies under standardized protocols (e.g., OECD guidelines) to minimize variability .

Q. What methodologies are suitable for studying its degradation pathways under different environmental conditions?

- Degradation Analysis Framework :

- For Hydrolytic Degradation : Expose the compound to buffers (pH 1–13) at 40–60°C, sampling at intervals for LC-MS/MS analysis to identify hydrolytic products (e.g., demethylation or ring-opening) .

- For Oxidative Stress : Use H2O2 or FeCl3 to simulate oxidation, followed by GC-FID to quantify volatile degradation byproducts .

- For Photolytic Stability : Conduct ICH Q1B -compliant light exposure tests (UV/Vis), monitoring spectral changes via UV-Vis spectroscopy .

Q. How can this compound be applied in interdisciplinary research, such as in medicinal chemistry or materials science?

- Interdisciplinary Applications :

- Medicinal Chemistry :

- Use as a building block for kinase inhibitors (e.g., modify the methoxy group to enhance target binding) .

- Evaluate LSD1 inhibition potential by measuring H3K4 methylation levels in cell lines .

- Materials Science :

- Functionalize metal-organic frameworks (MOFs) with the diamine groups for gas adsorption studies.

- Study its role as a ligand in catalysis (e.g., Pd-complexes for cross-coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.